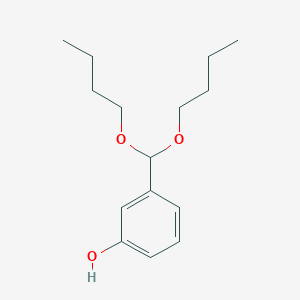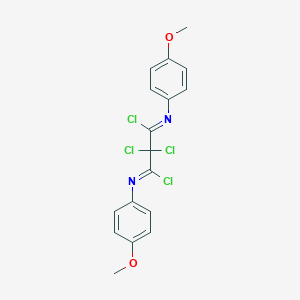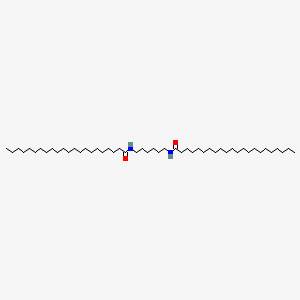
N,N'-(Hexane-1,6-diyl)didocosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Hexane-1,6-diyl)didocosanamide: is a chemical compound known for its unique structure and properties. It is primarily used in various industrial applications due to its stability and effectiveness. This compound is also known by its trade name, Irganox 1098, and is widely used as an antioxidant in polymer stabilization, especially for polyamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)didocosanamide involves the reaction of hexane-1,6-diamine with docosanoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the amide bond formation.
Industrial Production Methods: In industrial settings, the production of N,N’-(Hexane-1,6-diyl)didocosanamide is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The compound is then purified through various techniques such as crystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Hexane-1,6-diyl)didocosanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)didocosanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s stability and non-toxic nature make it suitable for use in biological studies, particularly in the stabilization of biological samples.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Mechanism of Action
The mechanism by which N,N’-(Hexane-1,6-diyl)didocosanamide exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. This antioxidant property is crucial in stabilizing polymers and preventing their breakdown. The compound interacts with free radicals, neutralizing them and thereby protecting the polymer matrix .
Comparison with Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Hexane-1,6-diol: A related compound with different functional groups and applications.
Uniqueness: N,N’-(Hexane-1,6-diyl)didocosanamide is unique due to its specific structure, which provides excellent thermal stability and non-discoloring properties. This makes it particularly valuable in applications where long-term stability and appearance are critical .
Properties
CAS No. |
96548-58-2 |
|---|---|
Molecular Formula |
C50H100N2O2 |
Molecular Weight |
761.3 g/mol |
IUPAC Name |
N-[6-(docosanoylamino)hexyl]docosanamide |
InChI |
InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(53)51-47-43-39-40-44-48-52-50(54)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54) |
InChI Key |
NLYBLDAYIHAXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


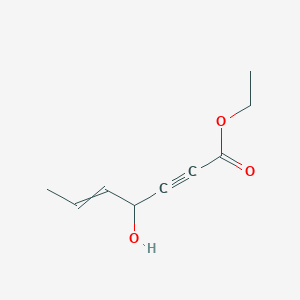
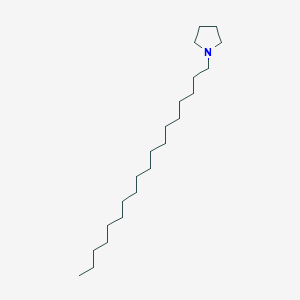


![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
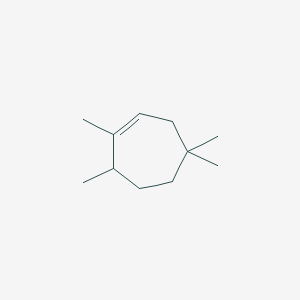
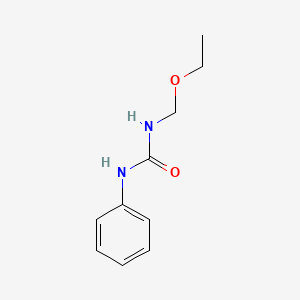
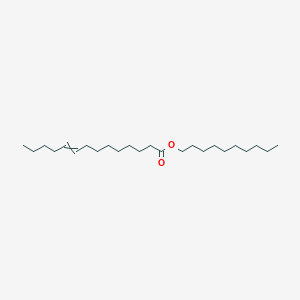
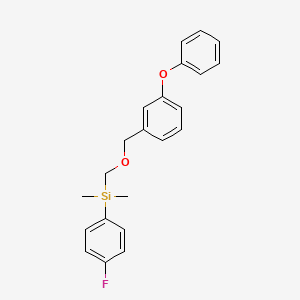
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
